molecular formula C18H29N3O3 B5342528 N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea

N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea

Cat. No. B5342528
M. Wt: 335.4 g/mol
InChI Key: VVOPPASAMUPBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea, also known as DPI-3290, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPI-3290 is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the striatum of the brain.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea selectively inhibits PDE10A, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum of the brain. This leads to the activation of dopamine signaling pathways and the modulation of neurotransmitter release. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It increases the levels of cAMP and cGMP in the striatum, which leads to the activation of dopamine signaling pathways. This results in improved motor function, cognitive function, and mood. This compound also has neuroprotective effects and has been shown to reduce inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea is its selectivity for PDE10A, which reduces the risk of off-target effects. It also has good pharmacokinetic properties and can cross the blood-brain barrier. However, one of the limitations of this compound is its low solubility, which can make it difficult to formulate for in vivo studies. It also has a short half-life, which requires frequent dosing in animal models.

Future Directions

For research include the development of more potent and selective PDE10A inhibitors, the optimization of pharmacokinetic properties, and the evaluation of N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea in clinical trials for various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Conclusion
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its selective inhibition of PDE10A leads to the activation of dopamine signaling pathways and the modulation of neurotransmitter release, which results in improved motor function, cognitive function, and mood. While there are some limitations to its use in lab experiments, the future directions for research are promising and may lead to the development of new treatments for these debilitating conditions.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea was first reported by researchers at Boehringer Ingelheim Pharmaceuticals Inc. The synthesis method involves the reaction of 3,4-dimethoxyphenyl isocyanate with 1-isopropylpiperidine-3-carboxaldehyde in the presence of a reducing agent, followed by the addition of methyl isocyanate. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. PDE10A is involved in the regulation of dopamine signaling in the brain, and its inhibition has been shown to have beneficial effects in animal models of Parkinson's disease, schizophrenia, and Huntington's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(1-propan-2-ylpiperidin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-13(2)21-9-5-6-14(12-21)11-19-18(22)20-15-7-8-16(23-3)17(10-15)24-4/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOPPASAMUPBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)CNC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.